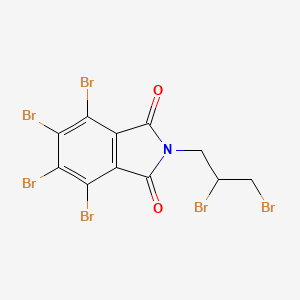
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione: is a brominated organic compound It is characterized by the presence of multiple bromine atoms attached to an isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of an isoindole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The choice of solvents, catalysts, and reaction parameters is optimized to ensure efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized isoindole derivatives.
Reduction: Debrominated isoindole compounds.
Substitution: Isoindole derivatives with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its multiple bromine atoms make it a versatile intermediate for further functionalization.
Biology
In biological research, this compound may be explored for its potential biological activity. Brominated compounds often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. Brominated isoindoles may interact with biological targets, offering opportunities for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of flame retardants, due to the presence of multiple bromine atoms, which are known to impart flame-retardant properties to materials.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrabromo-1H-isoindole-1,3(2H)-dione: Lacks the 2-(2,3-dibromopropyl) group.
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione: Lacks the 4,5,6,7-tetrabromo substitution.
Uniqueness
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of multiple bromine atoms and the 2-(2,3-dibromopropyl) group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
188744-64-1 |
|---|---|
Molekularformel |
C11H5Br6NO2 |
Molekulargewicht |
662.6 g/mol |
IUPAC-Name |
4,5,6,7-tetrabromo-2-(2,3-dibromopropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H5Br6NO2/c12-1-3(13)2-18-10(19)4-5(11(18)20)7(15)9(17)8(16)6(4)14/h3H,1-2H2 |
InChI-Schlüssel |
KIQUIBGVLRCXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
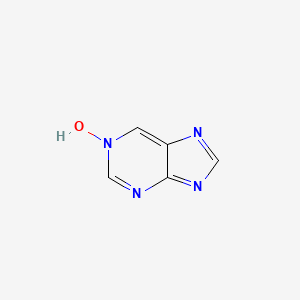
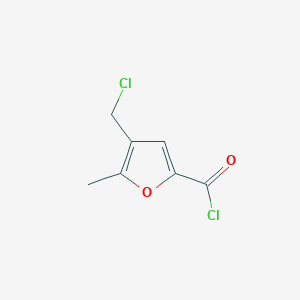
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)

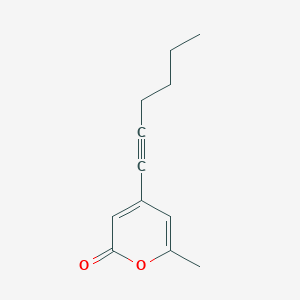
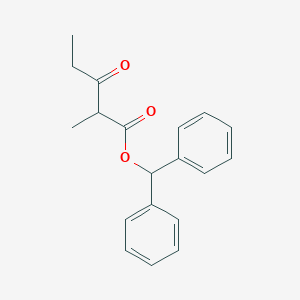
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
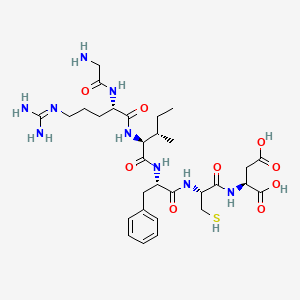

![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
